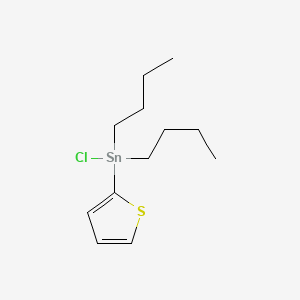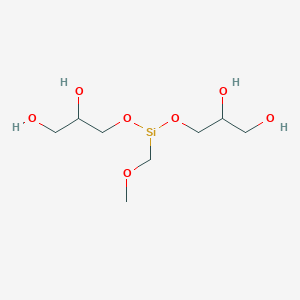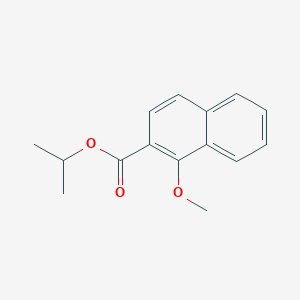
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is an organosilicon compound with the molecular formula C12H22ClNSi2. It is characterized by the presence of a disilanyl group attached to an aniline moiety, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-chloro-1,1,2,2-tetramethyldisilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The disilanyl group can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes.
類似化合物との比較
Similar Compounds
- 4-(Trimethylsilyl)-N,N-dimethylaniline
- 4-(Triethylsilyl)-N,N-dimethylaniline
- 4-(Triphenylsilyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 4-(2-Chloro-1,1,2,2-tetramethyldisilanyl)-N,N-dimethylaniline is unique due to the presence of the chloro group and the disilanyl moiety. These structural features impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
138459-62-8 |
|---|---|
分子式 |
C12H22ClNSi2 |
分子量 |
271.93 g/mol |
IUPAC名 |
4-[[chloro(dimethyl)silyl]-dimethylsilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H22ClNSi2/c1-14(2)11-7-9-12(10-8-11)15(3,4)16(5,6)13/h7-10H,1-6H3 |
InChIキー |
VLMSBOZIAFZXOA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)

![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)

![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)


